molecular formula C33H28F3N5O3 B12365556 N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B12365556
M. Wt: 599.6 g/mol
InChI Key: ATHXRUPPJMCHKW-UHFFFAOYSA-N
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Description

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of idiopathic pulmonary fibrosis, a chronic and often fatal lung disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide involves multiple steps, including the formation of quinazoline derivatives and subsequent functionalization. The process typically begins with the preparation of quinazoline intermediates, which are then reacted with various reagents to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as computer-aided drug design and electronic optimization methods are employed to refine the compound’s structure and enhance its pharmacokinetic properties .

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline oxides, while reduction could produce quinazoline amines .

Scientific Research Applications

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as a therapeutic agent in treating idiopathic pulmonary fibrosis and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting discoidin domain receptors, which are involved in the progression of idiopathic pulmonary fibrosis. By targeting these receptors, the compound can reduce fibrosis and improve lung function. The molecular pathways involved include the inhibition of kinases that contribute to fibrosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
  • 2-methyl-4H-benzo[d][1,3]oxazin-4-one

Uniqueness

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide is unique due to its specific functional groups and its potent inhibitory activity against discoidin domain receptors. This makes it a promising candidate for further drug development and therapeutic applications .

Properties

Molecular Formula

C33H28F3N5O3

Molecular Weight

599.6 g/mol

IUPAC Name

N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C33H28F3N5O3/c1-20-6-8-27(39-31(43)23-4-3-5-25(17-23)33(34,35)36)18-29(20)22-7-13-30-24(16-22)19-38-32(41-30)40-26-9-11-28(12-10-26)44-15-14-37-21(2)42/h3-13,16-19H,14-15H2,1-2H3,(H,37,42)(H,39,43)(H,38,40,41)

InChI Key

ATHXRUPPJMCHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NC5=CC=C(C=C5)OCCNC(=O)C

Origin of Product

United States

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